6-Benzylamino-7-deazapurine
CAS No.: 60972-04-5
Cat. No.: VC20751383
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 60972-04-5 |
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Molecular Formula | C13H12N4 |
Molecular Weight | 224.26 g/mol |
IUPAC Name | N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) |
Standard InChI Key | XQTDTJWTCBSTMC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 |
Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 |
Physical and Chemical Properties
6-Benzylamino-7-deazapurine possesses distinct physical and chemical properties that influence its behavior in various environments and applications. These properties are summarized in the following comprehensive table:
The compound's limited solubility in organic solvents such as DMSO and methanol is typical of many heterocyclic compounds with multiple nitrogen atoms, which can form hydrogen bonds and affect solubility profiles . The relatively high melting point (202-206°C) indicates significant intermolecular forces, likely resulting from π-π stacking interactions of the aromatic rings and hydrogen bonding networks.
From a chemical perspective, 6-Benzylamino-7-deazapurine contains several reactive sites that can participate in various chemical transformations. The nitrogen atoms can act as nucleophiles in substitution reactions, while the aromatic rings can undergo electrophilic substitution reactions. The relative reactivity of these sites depends on the electronic distribution within the molecule, which is influenced by the electron-donating benzylamino group at position 6.
Synthesis and Preparation Methods
The synthesis of 6-Benzylamino-7-deazapurine can be approached through various synthetic routes. While the search results don't provide specific synthetic procedures for this exact compound, they offer insights into the synthesis of related 7-deazapurine derivatives that can be adapted.
One approach to synthesizing 7-deazapurine derivatives involves C-H activation reactions. The literature describes C-H imidation of 7-deazapurines, which proceeds regioselectively, typically at position 8 of the deazapurine scaffold . These reactions often employ reagents such as N-succinimidyl peroxyester under ferrocene catalysis, yielding 8-imidated-7-deazapurine products in moderate yields (30-43%) .
Research Applications
The research applications of 6-Benzylamino-7-deazapurine are primarily centered on its potential pharmaceutical relevance. As a member of the 7-deazapurine family, this compound is part of a class that has shown diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
The antimicrobial properties of 6-Benzylamino-7-deazapurine suggest potential applications in the development of novel antibacterial and antifungal agents. With the growing concern about antimicrobial resistance worldwide, compounds that disrupt nucleic acid processes in pathogens represent valuable starting points for new therapeutic approaches.
In the broader context of 7-deazapurine research, these compounds have been investigated for their potential as enzyme inhibitors, particularly of protein kinases . Protein kinase inhibitors have significant applications in cancer treatment, suggesting that derivatives of 6-Benzylamino-7-deazapurine could potentially be developed for anticancer applications.
The chemical versatility of the 7-deazapurine scaffold allows for various modifications, including C-H activation reactions at specific positions . This synthetic flexibility facilitates the creation of derivative libraries for structure-activity relationship studies, potentially leading to compounds with enhanced biological activities or improved pharmacokinetic properties.
Research into the chemical transformation of 7-deazapurines has revealed interesting findings regarding the stability of certain derivatives. For instance, 8-amino-7-deazapurines have been observed to be highly unstable, rapidly decomposing despite initially showing interesting properties such as fluorescence . These observations highlight the complex relationship between structural modifications and molecular stability in this class of compounds.
Comparison with Related Compounds
6-Benzylamino-7-deazapurine shares structural similarities with several related compounds, most notably 6-benzylaminopurine (BAP) and other 7-deazapurine derivatives. Understanding these relationships helps position 6-Benzylamino-7-deazapurine within the broader context of heterocyclic chemistry and medicinal applications.
Comparison with 6-Benzylaminopurine
6-Benzylaminopurine (BAP, also known as 6-benzyladenine) is a synthetic cytokinin with the molecular formula C12H11N5 and a molecular weight of 225.25 . Unlike 6-Benzylamino-7-deazapurine, BAP contains a nitrogen atom at position 7 of the purine ring. This structural difference results in distinct biological properties:
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BAP functions as a plant growth regulator, stimulating cell division and delaying senescence in plants
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BAP is used commercially as an apple fruit thinner to promote annual fruit production of biennial apple varieties
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BAP has a water solubility of 60 mg/L at 20°C , potentially different from 6-Benzylamino-7-deazapurine which is reported to be only slightly soluble in DMSO and methanol
The replacement of the nitrogen at position 7 with a carbon in 6-Benzylamino-7-deazapurine alters the electronic distribution of the molecule, likely affecting its binding to biological targets and resulting in different biological activities.
Comparison with Other 7-Deazapurine Derivatives
7-Deazapurine derivatives, including tubercidin (a 7-deazapurine nucleoside antibiotic) , constitute a diverse family of compounds with various biological activities. Research has shown that:
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Several classes of substituted 7-deazapurine bases function as inhibitors of protein kinases and other enzymes
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Many types of 7-deazapurine nucleosides have been reported as anticancer agents
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The regioselectivity of chemical reactions on the 7-deazapurine scaffold depends on the specific reaction conditions and catalysts used
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